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Compound of Interest

Compound Name:
N-(3-

hydroxypropyl)hexadecanamide

CAS No.: 18704-66-0

Cat. No.: B100824

Get Quote

Executive Summary & Chemical Context[1][2][3][4]
[5][6][7][8][9]
N-(3-hydroxypropyl)hexadecanamide (often referred to as Palmitoyl-3-hydroxypropylamide)

is a synthetic homolog of the endogenous lipid mediator Palmitoylethanolamide (PEA). While

PEA is a well-characterized anti-inflammatory and analgesic agent acting via PPAR-α and the

"entourage effect" on the endocannabinoid system, the 3-hydroxypropyl analog introduces a

methylene spacer (

) into the polar headgroup.

This structural modification alters the molecule's physicochemical properties, specifically its

hydrogen-bonding network and solubility profile, while retaining the lipophilic palmitic tail

required for membrane intercalation.

This guide provides a definitive spectral characterization (
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-NMR and

-NMR) of N-(3-hydroxypropyl)hexadecanamide, contrasting it directly with PEA to facilitate
precise identification in synthetic and biological matrices.

Synthesis & Sample Preparation
To ensure the spectral data presented below is reproducible, the compound must be

synthesized with high purity (>98%). The following protocol utilizes an acid chloride coupling

method, preferred for generating analytical standards over direct condensation due to higher

yield and easier purification.

Validated Synthesis Protocol
Reaction: Palmitoyl Chloride + 3-amino-1-propanol

N-(3-hydroxypropyl)hexadecanamide + HCl

Workflow Diagram:

Reactants:
Palmitoyl Chloride (1 eq)

3-amino-1-propanol (1.1 eq)
Et3N (1.2 eq)

Reaction:
DCM Solvent
0°C -> RT, 4h

N2 Atmosphere

Dropwise Addition
Quench:

Add 1M HCl
Phase Separation

Completion
Purification:

Recrystallization
(EtOH/Water)

Organic Layer
Analysis:

Vacuum Dry
NMR (CDCl3)

White Solid

Click to download full resolution via product page

Caption: Step-by-step synthesis workflow for generating high-purity N-(3-
hydroxypropyl)hexadecanamide for spectral analysis.

NMR Sample Preparation
Solvent: Deuterated Chloroform (

) is the standard solvent. Deuterated Methanol (

) may be used to eliminate the amide proton signal via exchange, simplifying the spectrum.

Concentration: 10-15 mg of sample in 0.6 mL solvent.

Reference: Tetramethylsilane (TMS) internal standard set to 0.00 ppm.[1]
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Spectral Characterization: -NMR Data
The proton NMR spectrum of N-(3-hydroxypropyl)hexadecanamide is characterized by three

distinct regions: the aliphatic tail, the amide linkage, and the polar headgroup.

Key Structural Difference: Unlike PEA, which has a 2-carbon spacer, this molecule possesses

a central methylene in the propyl chain, appearing as a distinct quintet.

Table 1: -NMR Chemical Shifts ( , 400 MHz)

Position Proton Type

Chemical
Shift (

, ppm)

Multiplicity Integration
Coupling (

, Hz)

Headgroup 3.42 Quartet (q) 2H

Headgroup 1.68
Quintet

(quint)
2H

Headgroup 3.66 Triplet (t) 2H

Amide 5.8 - 6.2
Broad Singlet

(bs)
1H -

Tail (

)
2.18 Triplet (t) 2H

Tail (

)
1.62 Multiplet (m) 2H -

Tail (Bulk) 1.25
Broad Singlet

(s)
24H -

Tail (End) 0.88 Triplet (t) 3H

Interpretation:

The Quintet at 1.68 ppm is the diagnostic peak distinguishing this compound from PEA. In

PEA, the headgroup only shows two sets of signals (NCH2 and OCH2).
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The Amide NH signal is broad and concentration-dependent. In

, this peak disappears.

Spectral Characterization: -NMR Data
The Carbon-13 spectrum provides confirmation of the carbon skeleton count (19 carbons total:

16 in tail + 3 in head).

Table 2: -NMR Chemical Shifts ( , 100 MHz)

Position Carbon Type
Chemical Shift (

, ppm)
Notes

Carbonyl 174.2 Characteristic Amide

Headgroup 59.8
Deshielded by

Oxygen

Headgroup 36.5
Deshielded by

Nitrogen

Headgroup 32.8 Diagnostic spacer

Tail (

)
36.8

Often overlaps with

Headgroup N-C

Tail (

)
25.8 -

Tail (Bulk) Bulk Methylenes 29.1 - 29.7
Multiple overlapping

peaks

Tail (

-1)
22.7 -

Tail (

)
14.1 Terminal Methyl
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Comparative Analysis: Target vs. Alternatives
The primary alternative to N-(3-hydroxypropyl)hexadecanamide is Palmitoylethanolamide

(PEA). Distinguishing these two is critical in metabolic studies, as the propyl analog is often

used as a metabolic probe or a "heavier" internal standard surrogate in mass spectrometry if

deuterated versions are unavailable.

Structural & Spectral Comparison[1][6][12][13]

Target: N-(3-hydroxypropyl)hexadecanamide

Alternative: Palmitoylethanolamide (PEA)

Tail(C16) - Amide - CH2(A) - CH2(B) - CH2(C) - OH

Diagnostic: CH2(B) appears as Quintet @ 1.68 ppm

Tail(C16) - Amide - CH2(A) - CH2(B) - OH

Diagnostic: NO central CH2. Only two triplets/multiplets in headgroup.

Click to download full resolution via product page

Caption: Structural logic map highlighting the diagnostic methylene bridge (CH2-B) in the target

molecule versus PEA.

Head-to-Head Data Table

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b100824/docs?utm_src=pdf-body#structural-characterization-and-comparative-analysis-n-3-hydroxypropyl-hexadecanamide-vs-bioactive-analogs
https://www.benchchem.com/product/b100824/docs?utm_src=pdf-body-img#structural-characterization-and-comparative-analysis-n-3-hydroxypropyl-hexadecanamide-vs-bioactive-analogs
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b100824?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Feature
N-(3-
hydroxypropyl)hexadecan
amide

Palmitoylethanolamide
(PEA)

Headgroup Formula

Diagnostic

Signal
1.68 ppm (Quintet) Absent

Shift ~3.66 ppm
~3.72 ppm (Slightly more

downfield)

Solubility (

)
Lower (Increased lipophilicity) Low

Melting Point ~85-88°C ~97-98°C

Why Choose the Propyl Analog?
Metabolic Stability: The extension of the carbon chain can alter the binding affinity to Fatty

Acid Amide Hydrolase (FAAH), potentially slowing hydrolysis compared to PEA.

Probe Design: The 3-carbon spacer allows for easier conjugation of fluorophores without

sterically hindering the amide bond, making it a superior scaffold for probe development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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